molecular formula C16H22Cl3N3O2 B001130 Bendamustine hydrochloride CAS No. 3543-75-7

Bendamustine hydrochloride

Cat. No.: B001130
CAS No.: 3543-75-7
M. Wt: 394.7 g/mol
InChI Key: ZHSKUOZOLHMKEA-UHFFFAOYSA-N
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Biological Activity

Bendamustine hydrochloride is a unique cytotoxic agent primarily used in the treatment of various hematologic malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia (CLL). It possesses both alkylating and antimetabolite properties, making it effective against cancer cells through multiple mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure:

  • Chemical Name: 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid hydrochloride
  • Molecular Formula: C16_{16}H21_{21}Cl2_{2}N3_{3}O2_{2}·HCl

Bendamustine acts primarily by cross-linking DNA strands, which inhibits DNA synthesis and repair. This action leads to apoptosis in both dividing and quiescent cells. Its bifunctional nature allows it to exhibit properties similar to both traditional alkylating agents and purine analogs, enhancing its efficacy against resistant cancer cell lines .

Pharmacokinetics

Bendamustine is administered intravenously, typically at a dose of 120 mg/m2^2 on days 1 and 2 of a 21-day cycle. Its pharmacokinetic profile shows rapid absorption with peak plasma concentrations occurring approximately one hour post-infusion. The drug undergoes hydrolysis to form less active metabolites, but also generates active metabolites that contribute to its therapeutic effects .

Pharmacokinetic Parameter Value
Time to Peak Concentration~1 hour
Half-life30 minutes to 3 hours
Volume of Distribution3.5 L/kg
Clearance13 L/h

Clinical Efficacy

Bendamustine has demonstrated significant efficacy in clinical settings, particularly in patients with rituximab-refractory B-cell lymphomas. In a multicenter study involving 100 patients, an overall response rate (ORR) of 75% was observed, with a median duration of response (DOR) of 9.2 months .

Case Studies

  • Study on Indolent B-cell Lymphoma:
    • Population: 100 patients aged 31-84
    • Treatment Regimen: Bendamustine at 120 mg/m2^2
    • Results:
      • Complete Response (CR): 14%
      • Partial Response (PR): 58%
      • Median Progression-Free Survival (PFS): 9.3 months
      • Notable Toxicities: Neutropenia (61%), infections (69%) .
  • Long-term Follow-up Study:
    • Population: 194 patients treated with bendamustine
    • Findings:
      • Secondary malignancies reported in 11% of patients.
      • No therapy-related myelodysplastic syndrome or acute myeloid leukemia noted.
      • Infections occurred in 63% but no deaths were attributed directly to bendamustine .

Safety Profile

While bendamustine is generally well-tolerated, it is associated with several adverse effects, particularly hematologic toxicities such as neutropenia and thrombocytopenia. The most common non-hematologic side effects include nausea, fatigue, and infection risk .

Adverse Events Summary

Adverse Event Incidence
Neutropenia61%
Thrombocytopenia25%
Nausea77%
Infections69%

Q & A

Basic Research Questions

Q. What is the mechanism of action of bendamustine hydrochloride in inducing cytotoxicity?

this compound acts as a bifunctional alkylating agent, forming DNA cross-links that impair DNA synthesis and repair. Unlike traditional alkylators, it uniquely activates the base excision repair (BER) pathway rather than alkyltransferase-mediated repair, leading to prolonged DNA damage and apoptosis. This mechanism is supported by in vitro studies showing persistent DNA adducts and reduced cross-resistance with other alkylating agents .

Q. What pharmacokinetic (PK) parameters distinguish this compound from other alkylating agents?

Key PK parameters include rapid elimination (half-life: ~0.47–0.71 hours for IV/oral), high bioavailability (~70–80% for oral), and dose-dependent exposure (AUC). Oral administration achieves ~2× higher cycle-adjusted AUC (42,288 ng·h/mL) compared to IV (20,424 ng·h/mL), attributed to prolonged absorption. Metabolism involves hydrolysis to hydroxy derivatives and limited CYP1A2-mediated demethylation, minimizing drug-drug interactions .

Q. What are the common adverse effects observed in this compound clinical trials?

Hematologic toxicities (neutropenia, thrombocytopenia) are dose-limiting, occurring in >50% of patients. Non-hematologic effects include mild gastrointestinal disorders (nausea, vomiting) and rare hypersensitivity reactions. Notably, oral formulations show comparable safety to IV, with no dose-limiting gastrointestinal toxicity .

Q. How is this compound dosed in standard regimens for lymphoid malignancies?

The NCCN-recommended regimen for CLL and indolent NHL is 90–120 mg/m² IV on days 1–2 every 21–28 days. For oral administration, phase I studies identified 75 mg/m²/day for 7 days every 3 weeks as the optimal schedule, balancing efficacy and hematologic recovery .

Advanced Research Questions

Q. How do the pharmacokinetic profiles of oral and IV this compound compare in advanced solid tumors?

Oral administration achieves higher systemic exposure (AUC) but similar peak plasma concentrations (Cmax) to IV. The oral formulation's tmax is ~1 hour, with a marginally longer half-life (0.71 vs. 0.47 hours for IV). Despite interpatient variability (CV >30%), oral dosing avoids infusion-related complications and is feasible for outpatient use .

Q. What methodological considerations are critical when designing dose-escalation studies for oral this compound?

Phase I trials should use a 3+3 design with DLT assessment in cycle 1. Key endpoints include MTD determination (e.g., 75 mg/m²/day ×7 days), hematologic recovery timelines, and DLT criteria (e.g., grade 4 neutropenia >7 days). Delayed platelet/neutrophil recovery, observed in extended schedules (e.g., 14–21 days), necessitates dose adjustments to maintain cycle continuity .

Q. How can researchers address contradictions in reported efficacy across solid tumor types?

Tumor-specific response analysis is critical. For example, partial responses were observed in thymic carcinoma and prostatic small-cell carcinoma (33% response rate at 75 mg/m² oral), but not in NSCLC or breast cancer. Stratification by tumor genetics (e.g., DNA repair deficiencies) and combination with targeted therapies (e.g., CD20 inhibitors) may enhance efficacy .

Q. What evidence supports bendamustine's role in overcoming resistance to rituximab or other alkylators?

In rituximab-refractory indolent NHL, bendamustine monotherapy achieved 68% overall response rates, attributed to its unique DNA damage persistence and low cross-resistance. Preclinical data suggest bendamustine bypasses resistance mechanisms like upregulated alkyltransferase or mismatch repair pathways .

Q. How does this compound’s safety profile vary with renal/hepatic impairment?

Population PK analyses show no significant impact of mild-to-moderate renal (CrCl ≥30 mL/min) or hepatic impairment (Child-Pugh A/B) on exposure. However, severe impairment requires dose reduction due to insufficient data. Monitoring for hematologic toxicity is essential in these populations .

Q. What are the challenges in formulating stable aqueous solutions of this compound?

Bendamustine degrades rapidly in aqueous media via hydrolysis, necessitating lyophilized formulations. Stability studies show reconstituted solutions retain >90% potency for 24 hours at 2–8°C. Novel approaches, like cyclodextrin complexes, are under investigation to improve solubility and shelf-life .

Methodological Notes

  • Data Interpretation : Prioritize studies with rigorous PK/PD modeling (e.g., non-compartmental analysis in phase I trials) .
  • Contradiction Resolution : Cross-reference tumor-specific trial outcomes and mechanistic studies to explain variability .
  • Ethical Compliance : Ensure protocols include DLT mitigation strategies (e.g., granulocyte support) and IRB approval for vulnerable populations .

Properties

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSKUOZOLHMKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16506-27-7 (Parent)
Record name Bendamustine hydrochloride
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DSSTOX Substance ID

DTXSID40188912
Record name Bendamustine hydrochloride
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Molecular Weight

394.7 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3543-75-7
Record name Bendamustine hydrochloride
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Record name Bendamustine hydrochloride
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Record name Bendamustine hydrochloride
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Record name Bendamustine hydrochloride
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Record name 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate
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Record name BENDAMUSTINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

4-{5-[Bis-(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester (4 g), is added to a mixture of water (13.6 mL) and concentrated hydrochloric acid (5.4 mL) in a round bottom flask. The mixture is heated to 40-45° C., maintained for 8 hours. Cooled the reaction mass to 25-30° C., stirred for 90 minutes, filtered, washed with water (12 mL), and dried under vacuum of 500-600 mm of Hg at 29° C. for 3 hours to give bendamustine hydrochloride. Yield: 2.7 g (75%).
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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